1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chromenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the chromenyl and dimethoxyphenyl groups. Common reagents used in these reactions include:
Pyrrolidine: The core structure is synthesized using cyclization reactions.
2,5-Dimethoxybenzaldehyde: Used to introduce the dimethoxyphenyl group.
Chromone derivatives: Utilized to attach the chromenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: To accelerate reaction rates.
Solvents: To dissolve reactants and control reaction environments.
Temperature and Pressure Control: To ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide: Shares structural similarities with other pyrrolidine and chromenyl derivatives.
This compound: Similar to compounds with dimethoxyphenyl groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H20N2O6 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20N2O6/c1-28-16-5-7-19(29-2)17(11-16)24-12-14(10-20(24)25)22(27)23-15-4-6-18-13(9-15)3-8-21(26)30-18/h3-9,11,14H,10,12H2,1-2H3,(H,23,27) |
InChI Key |
SBZSDXABDWXQFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
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